molecular formula C3H4O3 B1329439 Acetic formic anhydride CAS No. 2258-42-6

Acetic formic anhydride

Cat. No. B1329439
CAS RN: 2258-42-6
M. Wt: 88.06 g/mol
InChI Key: ORWKVZNEPHTCQE-UHFFFAOYSA-N
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Description

Acetic formic anhydride is a compound that has been studied for its ability to formylate amino acids, leading to the production of N-formylamino acids under mild conditions. This anhydride can be prepared through the reaction of acetyl chloride with sodium formate or from ketene and formic acid .

Synthesis Analysis

The synthesis of acetic formic anhydride is a crucial step in its application. It has been prepared by reacting acetyl chloride with sodium formate, but a preferable method involves the use of ketene and formic acid . Additionally, acetic anhydride, a related compound, has been synthesized in near-quantitative yield by reacting acetic acid with dicyclohexylcarbodiimide .

Molecular Structure Analysis

The molecular structure of acetic anhydride, a closely related compound to acetic formic anhydride, has been determined through single-crystal X-ray analysis at 100 K. It crystallizes in the orthorhombic space group Pbcn, with a C2-symmetric conformation about a crystallographic twofold axis .

Chemical Reactions Analysis

Acetic formic anhydride has been shown to react with various compounds, leading to different products. For instance, its addition to trans-[IrCl(CO)(PMe2Ph)2] results in a series of intermolecular anion ligand exchange reactions, forming a cis-dihydrido, trans-tertiary-phosphino complex . When reacted with sodium pentacarbonylmanganate, it rapidly forms a 13CO substituted pentacarbonylmanganese hydride, consistent with the formation of a short-lived neutral formyl complex .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetic formic anhydride are inferred from studies on related compounds. Acetic anhydride, for example, has been shown to have a melting point of 200 K and forms dense molecular packing in its crystal structure . The esterification of alcohols with a formic acid/acetic anhydride reaction mixture has been studied, revealing that acetates can be formed alongside formates, with the amounts of acetates decreasing from primary to tertiary alcohols . The photolysis of acetic anhydride has been investigated, showing that it produces CO, CO2, and C2H6 among other products, and the reaction is influenced by the presence of added gases like C2H6 and CO2 .

Scientific Research Applications

1. Application in Amino Acid Formylation Acetic formic anhydride is useful in the formylation of amino acids. Muramatsu et al. (1965) found that treating monoamino monocarboxylic acids with acetic formic anhydride under mild conditions yielded N-formylamino acids in satisfactory yields. This process demonstrates its utility in organic synthesis, particularly in the modification of amino acids (Muramatsu, Murakami, Yoneda, & Hagitani, 1965).

2. Studying Molecular Structure The molecular structure of acetic formic anhydride has been explored through techniques like electron diffraction and infrared spectroscopy. Wu et al. (1996) utilized these methods alongside ab-initio calculationsto analyze the structure of formic acetic anhydride in the gas phase. Their findings provided insights into the compound's conformational and spectroscopic properties, highlighting significant differences from acetic anhydride and similarities to formic anhydride (Wu, Shlykov, Alsenoy, Geise, Sluyts, & Veken, 1996).

3. Role in Nonaqueous Titrations In the context of nonaqueous titrations, the interactions of solutes with solvents like formic acid and acetic anhydride are crucial. Buvári-Barcza, Tóth, and Barcza (2005) investigated these interactions through NMR and spectrophotometric investigations. Their study clarified the effect of these solvents in assays and highlighted the distinctive chemical structures and properties of formic acid and acetic anhydride in this context (Buvári-Barcza, Tóth, & Barcza, 2005).

4. In Organometallic Chemistry Acetic formic anhydride also plays a role in organometallic chemistry. Doorn, Masters, and Van der Woude (1977) explored its addition to trans-[IrCl(CO)(PMe2Ph)2], leading to various intermolecular anion ligand exchange reactions. This research contributes to understanding the reactivity and applications of acetic formic anhydride in organometallic synthesis (Doorn, Masters, & Van der Woude, 1977).

5. In Synthesis of Carboxylic Acids Acetic formic anhydride has been used in the synthesis of various carboxylic acids. Wang, Ren, and Shi (2015) described a Pd-catalyzed hydrocarboxylation of olefins using formic acid with acetic anhydride as a co-catalyst. Their method yielded carboxylic acids with high regioselectivity under mild conditions, avoiding the use of toxic CO gas. This demonstrates the compound's utility in greener and safer chemical synthesis (Wang, Ren, & Shi, 2015).

Safety And Hazards

Acetic formic anhydride is flammable and corrosive . It is water reactive, and its vapors may form explosive mixtures with air . It is harmful if swallowed, causes severe skin burns and eye damage, and is fatal if inhaled .

Relevant Papers

  • “Acetic formic anhydride a review” provides a comprehensive review of Acetic formic anhydride .
  • “Formylation of Amines” discusses methods to convert amines to formamides, including the use of Acetic formic anhydride .
  • “Anhydrous formic acid and acetic anhydride as solvent or additive in non-aqueous titrations” explores the use of Acetic formic anhydride in non-aqueous titrations .

properties

IUPAC Name

formyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O3/c1-3(5)6-2-4/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORWKVZNEPHTCQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80177103
Record name Acetic acid, anhydride with formic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Formyl acetate

CAS RN

2258-42-6
Record name Acetic-formic anhydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2258-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Formyl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002258426
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, anhydride with formic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80177103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Formyl acetate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GNF4F3WBU5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods I

Procedure details

Formic acetic anhydride was prepared by adding 96% formic acid (1.24 ml, 32.2 mmol) to acetic anhydride (1.52 ml, 16.1 mmol) and stirring for 1 hour. (Ref: Org. Process Research & Development, 2000, 4, p. 567-570). Formic acetic anhydride (0.16 ml, 0.87 mmol) was added to a solution of 1,1-dimethylethyl[2-amino-4-({4-[(2,3-dihydro-1H-inden-2-yl{[(1,1-dimethylethyl)oxy]carbonyl}amino)methyl]phenyl}oxy)phenyl]carbamate (430 mg, 0.79 mmol) in 20 mL of tetrahydrofuran. The reaction mixture was stirred for 30 minutes then quenched with 2 mL of 1N NaOH and stirred vigorously. The reaction was passed through a Varian Chem Elute™ 1010 tube that was pretreated for five minutes with 2 mL of 1N NaOH. The tube was eluted with ethyl acetate. The eluent was dried over MgSO4 and concentrated to give 1,1-dimethylethyl 2,3-dihydro-1H-inden-2-yl[(4-{[4-({[(1,1-dimethylethyl)oxy]carbonyl}amino)-3-(formylamino)phenyl]oxy}phenyl)methyl]carbamate. (M-1) 572.0, 2.93 min (LC/MS method B)
Quantity
1.24 mL
Type
reactant
Reaction Step One
Quantity
1.52 mL
Type
reactant
Reaction Step One
Quantity
0.16 mL
Type
reactant
Reaction Step Two
Name
1,1-dimethylethyl[2-amino-4-({4-[(2,3-dihydro-1H-inden-2-yl{[(1,1-dimethylethyl)oxy]carbonyl}amino)methyl]phenyl}oxy)phenyl]carbamate
Quantity
430 mg
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Formic acetic anhydride was prepared by adding 96% formic acid (0.702 ml, 18.3 mmol) to acetic anhydride (0.863 ml, 9.1 mmol) and stirring for 30 minutes. A tetrahydrofuran solution of diisopropylethylamine (3.2 ml, 18.3 mmol) and 4-{[4-(1,3-dioxolan-2-yl)-2-(methyloxy) phenyl]oxy}-2-nitroaniline (2.53 g, 7.62 mmol) was added to the formic acetic anhydride. The reaction was stirred for approximately 18 hours. The reaction mixture was diluted with ethyl acetate and washed with 1N NaOH. The organic layers were dried over MgSO4 and concentrated. The residue was purified by silica gel column chromatography to give (4-{[4-(1,3-dioxolan-2-yl)-2-(methyloxy)phenyl]oxy}-2-nitrophenyl) formamide. (M+1) 360.8, 2.31 min (LC/MS method B)
Quantity
0.702 mL
Type
reactant
Reaction Step One
Quantity
0.863 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
3.2 mL
Type
reactant
Reaction Step Three
Name
4-{[4-(1,3-dioxolan-2-yl)-2-(methyloxy) phenyl]oxy}-2-nitroaniline
Quantity
2.53 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Formic acetic anhydride was prepared by stirring a slurry of 34.4 g (0.42 mol) sodium formate in 35 mL ethyl ether and adding 24.9 mL (0.35 mol) of acetyl chloride dropwise keeping the temperature at 25° C. with intermittent cooling. After vigorous stirring for 5 hours the slurry was filtered into another reaction vessel and diluted with 100 mL CH2Cl2, then chilled to 0° C. A solution of 40 g (0.16 mol) 2-amino-N-(1,1-dimethylethyl)benzenemethanesulfonamide in 200 mL CH2Cl2 was then added dropwise keeping the temperature below 10° C. The mixture was then allowed to warm to room temperature and 50 mL methanol was added then stirred 18 hours. Evaporation of the solvent in vacuo left a residue that was taken up in chloroform, washed two times with NaHCO3 solution, dried (MgSO4) and stripped to dryness. The residue was triturated with n-butyl chloride and hexanes (1:1) and collected by filtration to afford 36.8 g of the title compound, m.p. 114°-115° C.
Quantity
34.4 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
24.9 mL
Type
reactant
Reaction Step Two
Quantity
40 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

To a stirred suspension of 130 g anhydrous sodium formate (1.91 M) in 60 ml ethyl acetate at 20° C. was added 99 g acetyl chloride (1.26 M) and the white suspension stirred for 6 h. The mixture was filtered and the solids washed twice with 25 ml ethyl acetate. The combined filtrate and rinse were analyzed by 300 MHz proton NMR. Integration of peaks at 2.25, 8.75, and 9.1 gave the following composition in mol %: 3% acetic-anhydride, 3.5% formic anhydride, 30% formic-acetic anhydride. To 193 g of the above solution at −5° C. were added 22 g of 2,4,6-trihydroxyphenyl-4′-hydroxybenzyl ketone (84.5 mM) followed by a drop by drop addition of 118 g di-isopropylethylamine (1.01 M) over 60 min and the reaction stirred at −5° C. for 18 h. To the yellowish solution was added 100 ml hydrochloric acid (37%) and the mixture heated to 90° C. under 150 mbar vacuum to remove approximately 115 g of distillate. To the residue was added 225 ml water causing crystallization. The slurry was cooled, held at 0° C. for 30 min followed by filtration. The solids were rinsed twice with 100 ml water and dried at 25 mbar for 6 h at 60° C. to obtain a white powder (19.6 g). Quantitative HPLC analysis with external standards showed this to contain 97.3 wt. % genistein and 2.5 wt. % 2-methylgenistein. The yield of genistein is therefore 79% based on the ketone.
Quantity
130 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
99 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,560
Citations
P Strazzolini, AG Giumanini, S Cauci - Tetrahedron, 1990 - Elsevier
… The goal of this Report is that of collecting all available published data on the properties, reactivity and applications of acetic formic anhydride (AFA, 1). The Report is exhaustive and …
Number of citations: 190 www.sciencedirect.com
W Stevens, A Van Es - … des Travaux Chimiques des Pays‐Bas, 1964 - Wiley Online Library
… The identity and purity of acetic-formic anhydride prepared from ketene and formic acid have … Indications were found, that on standing, acetic-formic anhydride disproportionates into …
Number of citations: 35 onlinelibrary.wiley.com
JP Tassone, J Yeo, JA Ellman - Chemical Science, 2022 - pubs.rsc.org
… Because acetic formic anhydride is known to release carbon … gas in place of acetic formic anhydride under optimized reaction … Furthermore, a reaction where acetic formic anhydride was …
Number of citations: 2 pubs.rsc.org
I Muramatsu, M Murakami, T Yoneda… - Bulletin of the Chemical …, 1965 - journal.csj.jp
… When various monoamino monocarboxylic acids are treated with acetic formic anhydride by a simple procedure and under mild conditions, N-formylamino acids were obtained in …
Number of citations: 78 www.journal.csj.jp
P Berger, A Bessmernykh, JC Caille, S Mignonac - Synthesis, 2006 - thieme-connect.com
… [9] The mixed anhydride acetic formic anhydride was proposed as the source of carbon monoxide under these conditions. The hydroxycarboxylation of aryl iodides was carried out …
Number of citations: 41 www.thieme-connect.com
W Stevens, A Van Es - … des Travaux Chimiques des Pays‐Bas, 1964 - Wiley Online Library
… They announced the esterification of four primary nitroalcohols with pure acetic-formic anhydride prepared from formic acid and ketene. We wish to stress the point that the esterification …
Number of citations: 58 onlinelibrary.wiley.com
TS Kotel'nikova, OV Vdovenko, SG Voronina… - Journal of Analytical …, 2006 - Springer
… The conversion of formic acid to benzyl formate proposed in this work is based on a well-known property of acetic formic anhydride to give formates rather than acetates upon …
Number of citations: 9 link.springer.com
N Tokitoh, R Okazaki - Chemistry Letters, 1985 - journal.csj.jp
Trialkylamine N-oxides and N,N-dialkylarylamine N-oxides were readily deoxygenated with acetic formic anhydride in dichloromethane at room temperature to give the corresponding …
Number of citations: 14 www.journal.csj.jp
EJ Vlietstra, RJM Nolte, JW Zwikker… - Recueil des Travaux …, 1982 - Wiley Online Library
… We used separately prepared acetic formic anhydride', lo, enriched with 13C in the formyl … According to the 'H NMR spectrum, this material was essentially pure acetic formic anhydride, …
Number of citations: 6 onlinelibrary.wiley.com
GA Olah, SJ Kuhn - Journal of the American Chemical Society, 1960 - ACS Publications
… anhydrides of formic acid with higher homologous acids such as acetic formic anhydride are … Friedel-Crafts acylations with acetic formic anhydride only acetylated derivatives are formed…
Number of citations: 149 pubs.acs.org

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